3,3-Dimethylbutyl indole-3-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethylbutyl indole-3-acetate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of an indole ring system attached to a 3,3-dimethylbutyl group via an acetate linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylbutyl indole-3-acetate typically involves the esterification of indole-3-acetic acid with 3,3-dimethylbutanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylbutyl indole-3-acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-acetate derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) for halogenation or nitric acid (HNO₃) for nitration.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-acetate derivatives with additional functional groups, while reduction may produce alcohol derivatives .
Scientific Research Applications
3,3-Dimethylbutyl indole-3-acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in plant growth regulation due to its structural similarity to indole-3-acetic acid, a known plant hormone.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Dimethylbutyl indole-3-acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may mimic the activity of natural indole-3-acetic acid by binding to auxin receptors and influencing gene expression related to plant growth and development. In medicinal applications, it may exert its effects through modulation of signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A natural plant hormone involved in various growth processes.
3,3-Dimethylbutyl indole-3-carboxylate: A structurally similar compound with different functional groups.
Indole-3-butyric acid: Another indole derivative used as a plant growth regulator.
Uniqueness
3,3-Dimethylbutyl indole-3-acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its 3,3-dimethylbutyl group provides steric hindrance, affecting its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H21NO2 |
---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
3,3-dimethylbutyl 2-(1H-indol-3-yl)acetate |
InChI |
InChI=1S/C16H21NO2/c1-16(2,3)8-9-19-15(18)10-12-11-17-14-7-5-4-6-13(12)14/h4-7,11,17H,8-10H2,1-3H3 |
InChI Key |
WPKYIARXWAMKNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCOC(=O)CC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.